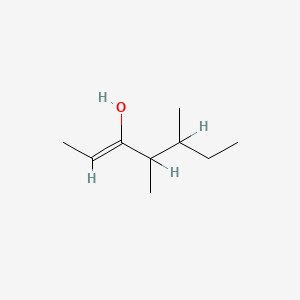
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- is a heterocyclic compound that belongs to the benzisoxazole family This compound is characterized by its unique structure, which includes a benzene ring fused to an isoxazole ring The presence of the ethyl and methyl groups, along with the oxo group, adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an o-nitrophenyl derivative with a suitable reagent to form the benzisoxazole ring. The reaction conditions often include the use of catalysts such as SnCl2 and NaOAc in solvents like THF . The methylation of the resulting compound can be achieved using methyl iodide (MeI) to introduce the methyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzisoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Benzisoxazole derivatives have shown promise as antimicrobial and antiviral agents.
Mechanism of Action
The mechanism of action of 2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,1-Benzisoxazolium, 3-ethyl-1,3-dihydro-3-methyl-1-oxo- stands out due to its unique combination of the benzene and isoxazole rings, along with the specific substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
54450-94-1 |
|---|---|
Molecular Formula |
C10H12NO2+ |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-ethyl-3-methyl-2,1-benzoxazol-1-ium 1-oxide |
InChI |
InChI=1S/C10H12NO2/c1-3-10(2)8-6-4-5-7-9(8)11(12)13-10/h4-7H,3H2,1-2H3/q+1 |
InChI Key |
QEODQDIXZZEENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2[N+](=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)



![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)

![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)

